
1-(Sec-butyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Sec-butyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a useful research compound. Its molecular formula is C17H25N3O4 and its molecular weight is 335.404. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Complexation and Molecular Interactions
- Research has elucidated the complexation-induced unfolding of heterocyclic ureas, where these molecules equilibrate with multiply hydrogen-bonded sheetlike structures. This unfolding process represents a primitive mimic of peptide helix-to-sheet transitions, indicating potential applications in the design of self-assembling materials (Corbin et al., 2001).
Metalation and Cleavage
- Sterically protected carbonyl groups in ureas facilitate their metalation and cleavage, a method pivotal for the synthesis of highly hindered ureas. This process is essential for developing sterically blocked carbonyl compounds in organic synthesis (Hassel & Seebach, 1978).
Electron Transfer and Optical Properties
- The study of ureapyrimidinedione-substituted vinyl ruthenium and osmium complexes has shown that these structures maintain dimeric forms through quadruply hydrogen-bonding motifs. However, it was found that the ureapyrimidinedione hydrogen-bonding motif does not support electron transfer, indicating the specificity of molecular interactions required for electronic applications (Pichlmaier et al., 2009).
Synthetic Methodology and Anticancer Agents
- The synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have identified compounds with significant antiproliferative effects on various cancer cell lines. This research demonstrates the potential of these derivatives as new anticancer agents, highlighting the role of diaryl ureas in medicinal chemistry (Feng et al., 2020).
Anion Binding and Coordination Chemistry
- The anion coordination chemistry of protonated urea-based ligands has been explored, showing how these compounds interact with inorganic oxo-acids. The structures of the anion complexes provide insights into hydrogen bond motifs, which are critical for understanding the interaction mechanisms and designing new molecular sensors or catalysts (Wu et al., 2007).
Propriétés
IUPAC Name |
1-butan-2-yl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-5-11(2)18-17(22)19-12-8-16(21)20(10-12)13-6-7-14(23-3)15(9-13)24-4/h6-7,9,11-12H,5,8,10H2,1-4H3,(H2,18,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWDKJOTGBKPTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2361402.png)

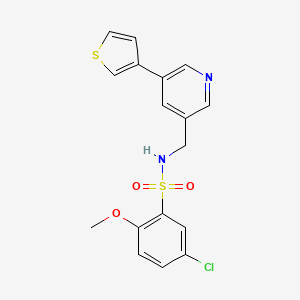
![Methyl 4-[[2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2361406.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine](/img/structure/B2361411.png)
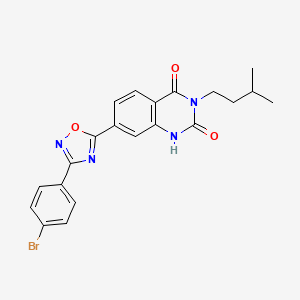
![N-(2,3-dimethoxyphenyl)-2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2361414.png)
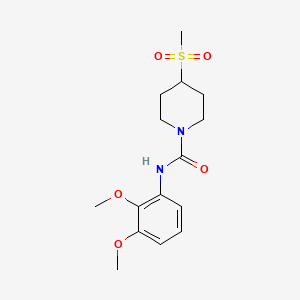
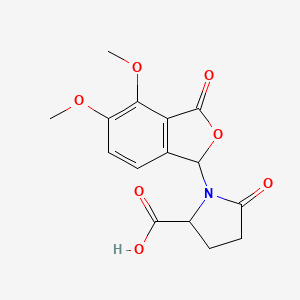
![2,3-diphenyl-5-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2361418.png)
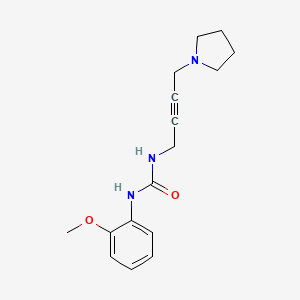

![N-(2-Aminoethyl)-N-[(3-chlorophenyl)methyl]-5,6,7,8-tetrahydrotetrazolo[1,5-a]pyridine-6-carboxamide;hydrochloride](/img/structure/B2361423.png)
